Cas no 2171247-88-2 ((3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid)

(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid 化学的及び物理的性質
名前と識別子
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- 2171247-88-2
- (3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid
- EN300-1576775
- (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid
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- インチ: 1S/C26H32N2O5/c1-5-16(14-22(29)30)27-24(31)23(26(2,3)4)28-25(32)33-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21,23H,5,14-15H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t16-,23+/m1/s1
- InChIKey: OOYGFDPWDCQOSW-MWTRTKDXSA-N
- ほほえんだ: O(C(N[C@@H](C(N[C@@H](CC(=O)O)CC)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576775-100mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1576775-50mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1576775-1000mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1576775-10000mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1576775-5000mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1576775-500mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1576775-1.0g |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1576775-250mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1576775-2500mg |
(3R)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]pentanoic acid |
2171247-88-2 | 2500mg |
$6602.0 | 2023-09-24 |
(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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5. Back matter
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6. Back matter
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
(3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acidに関する追加情報
Comprehensive Overview of (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid (CAS No. 2171247-88-2)
The compound (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid, identified by its CAS No. 2171247-88-2, is a highly specialized peptide derivative widely utilized in pharmaceutical research and bioconjugation. Its intricate structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a critical component in solid-phase peptide synthesis (SPPS). This compound has garnered significant attention due to its role in advancing drug discovery and biomaterial engineering, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for Fmoc-protected amino acids like (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid has surged, driven by the rise of peptide-based therapeutics. Researchers frequently search for "Fmoc peptide synthesis applications" or "CAS 2171247-88-2 uses", reflecting its relevance in biotechnology and medicinal chemistry. The compound’s unique stereochemistry and functional groups make it indispensable for constructing complex peptide architectures, a hot topic in AI-driven drug design platforms.
From a synthetic chemistry perspective, CAS 2171247-88-2 exemplifies the convergence of organic synthesis and biomolecular engineering. Its Fmoc group ensures selective deprotection during peptide chain elongation, a process pivotal for developing next-generation biologics. Industry professionals often inquire about "Fmoc removal conditions" or "peptide coupling efficiency", underscoring the compound’s technical significance. Moreover, its compatibility with automated synthesizers aligns with the growing automation trend in high-throughput screening (HTS).
The pharmacokinetic properties of (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid are also under scrutiny, particularly in prodrug development. Searches like "Fmoc-amino acid stability" or "CAS 2171247-88-2 solubility" highlight user concerns about formulation challenges. Its carboxylic acid terminus enables further derivatization, making it a versatile building block for bioconjugates used in antibody-drug conjugates (ADCs) and diagnostic probes.
In the context of green chemistry, researchers are exploring eco-friendly alternatives for Fmoc deprotection, a topic linked to queries such as "sustainable peptide synthesis". The compound’s dimethylbutanamide moiety contributes to steric hindrance, a feature leveraged in enzyme-resistant peptide designs. This aligns with the broader interest in metabolically stable therapeutics, a recurring theme in PubMed and Google Scholar searches.
In summary, (3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid (CAS 2171247-88-2) is a cornerstone in modern peptide science, bridging gaps between chemical synthesis, drug delivery, and materials science. Its applications span from nanoparticle functionalization to personalized medicine, ensuring its enduring relevance in life sciences.
2171247-88-2 ((3R)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid) 関連製品
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